Trichlorogermane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

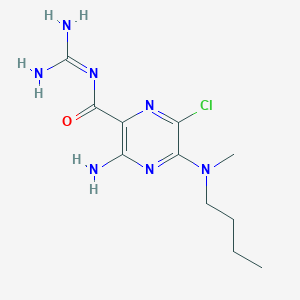

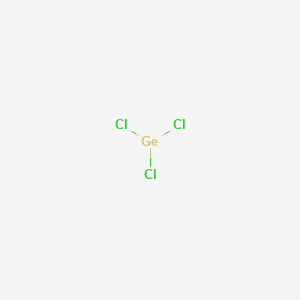

Trichlorogermane (also known as trichlorogermanium, GeCl3) is a chemical compound composed of one germanium atom and three chlorine atoms. It is a colorless and odorless gas at room temperature and pressure. This compound is a volatile compound and has a boiling point of -128.3 °C and a melting point of -167.3 °C. It is a relatively unreactive compound, and is used in a variety of applications, including as an intermediate in organic synthesis, as a reagent in organic chemistry, and in the production of certain pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Structure of Trichlorogermane Aminates : Research has detailed the synthesis of this compound triethylaminate and its structural investigation using NMR, IR spectroscopy, and quantum chemistry, indicating the formation of complexes with proton transfer to the nitrogen atom, which could be significant in developing new germanium-based compounds for various applications (Ignat’ev et al., 2018).

Material Science and Nanotechnology

- Germanium Nanocrystals : A study described the synthesis of Ge nanoparticles by thermal decomposition of this compound in high-boiling-point organic solvents. This method extends the temperature range for experiments with organogermane precursors, potentially facilitating advancements in nanotechnology and materials science (Zaitseva et al., 2006).

Organic Chemistry Applications

- Superacidic Properties of this compound : this compound has been identified as a new superacid in organic chemistry, offering insights into its acidic and superacidic properties, electrochemical behavior, and reactions with organic halides and unsaturated compounds. These findings have implications for its use in organic synthesis and the development of new chemical reactions (Kolesnikov et al., 2003).

Chemical Reactivity and Bonding

- Proton-Donor Properties : Research exploring the proton-donor properties of this compound suggests its ability to interact with bases to give contact ion pairs, highlighting its chemical reactivity and potential applications in the synthesis of novel compounds (Kolesnikov et al., 2001).

Cross-Coupling Reactions

- Germyl-Stille Cross-Coupling : Studies have explored the use of this compound in palladium-catalyzed cross-coupling reactions, demonstrating its effectiveness in organic transformations and the synthesis of complex organic molecules. This highlights its utility in modern organic synthesis and potential for creating new chemical pathways (Zhang et al., 2010).

Mécanisme D'action

Target of Action

Trichlorogermane is known to readily react with unbranched olefins . The primary targets of this compound are therefore unbranched olefins, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond .

Mode of Action

This compound interacts with its targets (unbranched olefins) through a process known as hydrogermylation . This reaction may take both hydrogermylation and double germylation pathways . In the presence of ethers, a complex of this compound with ether is formed, and it reacts only according to the double germylation pathway .

Biochemical Pathways

The reaction of this compound with unbranched olefins can follow several pathways, including hydrogermylation and double germylation These reactions result in the formation of new compounds, altering the biochemical pathways involved

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of unbranched olefins through hydrogermylation and double germylation . These reactions result in the formation of new compounds, potentially altering the biochemical environment within the cell.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, this compound is known to readily react with unbranched olefins at normal temperature or at slightly elevated temperature without a catalyst . Additionally, the presence of ethers can influence the reaction pathway of this compound .

Safety and Hazards

Propriétés

InChI |

InChI=1S/Cl3Ge/c1-4(2)3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITSIQZHKDXQEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184-65-2 |

Source

|

| Record name | Germane, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorogermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.